molecular formula C6H7BClNO3 B1425628 (6-Chloro-5-methoxypyridin-3-yl)boronic acid CAS No. 1548827-73-1

(6-Chloro-5-methoxypyridin-3-yl)boronic acid

Cat. No. B1425628
M. Wt: 187.39 g/mol
InChI Key: OJBRJRLOQQAEOJ-UHFFFAOYSA-N
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Description

The compound “(6-Chloro-5-methoxypyridin-3-yl)boronic acid” has a CAS Number of 1548827-73-1 . It has a molecular weight of 187.39 and its IUPAC name is 6-chloro-5-methoxy-3-pyridinylboronic acid . The compound is stored in an inert atmosphere at temperatures between 2-8°C . It is a solid substance .


Molecular Structure Analysis

The InChI code for “(6-Chloro-5-methoxypyridin-3-yl)boronic acid” is 1S/C6H7BClNO3/c1-12-5-2-4 (7 (10)11)3-9-6 (5)8/h2-3,10-11H,1H3 . The InChI key is OJBRJRLOQQAEOJ-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“(6-Chloro-5-methoxypyridin-3-yl)boronic acid” is a solid substance . It is stored in an inert atmosphere at temperatures between 2-8°C .

Scientific Research Applications

  • PET Radioligand Synthesis : A study by Gao, Wang, and Zheng (2016) described the synthesis of a PET radioligand using 5-(chloropyridin-3-yl)boronic acid, highlighting its utility in imaging orexin-2 receptor, which is important for understanding neurological processes (Gao, Wang, & Zheng, 2016).

  • Fluorescence Quenching : Research by Melavanki (2018) focused on fluorescence quenching of 2-methoxypyridin-3-yl-3-boronic acid in various solvents. This study is crucial for designing sensors based on fluorescent intensity change (Melavanki, 2018).

  • Sugar Sensing and Diabetes Control : A study by Geethanjali et al. (2017) explored the binding ability of boronic acid derivatives, including 5-chloro-2-methoxyphenylboronic acid, with sugars in aqueous solutions. This research is pivotal for the development of new sensors for sugar sensing and continuous glucose monitoring, which are essential in diabetes management (Geethanjali et al., 2017).

  • Synthesis of Novel Halopyridinylboronic Acids : Bouillon et al. (2003) described methods for synthesizing novel halopyridinylboronic acids and esters, demonstrating the potential of these compounds in creating new libraries of pyridines, which have broad applications in pharmaceuticals and materials science (Bouillon et al., 2003).

  • Fluorescence Quenching in Alcohol Environments : Geethanjali et al. (2015) conducted a study on the fluorescence quenching of boronic acid derivatives in alcohols, providing insights into the photophysical properties of these compounds, which is crucial for understanding their behavior in different environments (Geethanjali et al., 2015).

  • Formation of Cationic Rhodium Complexes : Nishihara, Nara, and Osakada (2002) reported on the formation of cationic rhodium complexes with tetraarylpentaborates, indicating the potential of boronic acid derivatives in complex formation and catalysis (Nishihara, Nara, & Osakada, 2002).

  • Application in Boronic Acid Catalysis : Hashimoto, Gálvez, and Maruoka (2015) discovered a new boronic acid catalysis, enabling the aza-Michael addition of hydroxamic acid to quinone imine ketals. This finding opens new avenues in boronic acid chemistry, especially in enantioselective synthesis (Hashimoto, Gálvez, & Maruoka, 2015).

Safety And Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H315-H319-H335 . The precautionary statements are P261-P264-P271-P280-P302+P352-P304+P340+P312-P305+P351+P338-P332+P313-P337+P313-P362-P403+P233-P405-P501 .

properties

IUPAC Name

(6-chloro-5-methoxypyridin-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BClNO3/c1-12-5-2-4(7(10)11)3-9-6(5)8/h2-3,10-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJBRJRLOQQAEOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(N=C1)Cl)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6-Chloro-5-methoxypyridin-3-yl)boronic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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